

Preclinical Profile of CCT128930 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CCT128930 hydrochloride

Cat. No.: B2478721

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Abstract

CCT128930 hydrochloride is a potent and selective, ATP-competitive inhibitor of the serine/threonine kinase AKT, with a primary targeting preference for the AKT2 isoform.[1][2] As a critical node in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in oncology, AKT represents a key therapeutic target.[3][4] Preclinical investigations reveal that **CCT128930 hydrochloride** exhibits significant antitumor activity, primarily through the induction of G1 phase cell cycle arrest and inhibition of downstream AKT substrate phosphorylation.[1][3] Emerging evidence also points to AKT-independent mechanisms, including the induction of DNA damage and autophagy, which may broaden its therapeutic utility.[2] This technical guide provides a comprehensive overview of the preclinical data for **CCT128930 hydrochloride**, presenting key quantitative findings, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

CCT128930 hydrochloride functions as an ATP-competitive inhibitor of AKT, demonstrating notable selectivity for the AKT2 isoform.[1][2] This selectivity is achieved by targeting a single amino acid difference in the kinase domain, specifically Met282 in AKT.[2][5] By competing with ATP for its binding site, CCT128930 prevents the phosphorylation of downstream AKT targets, thereby disrupting the PI3K/AKT/mTOR signaling cascade. This pathway is crucial for cell survival, proliferation, and growth.[3][4] Consequently, inhibition of this pathway by CCT128930

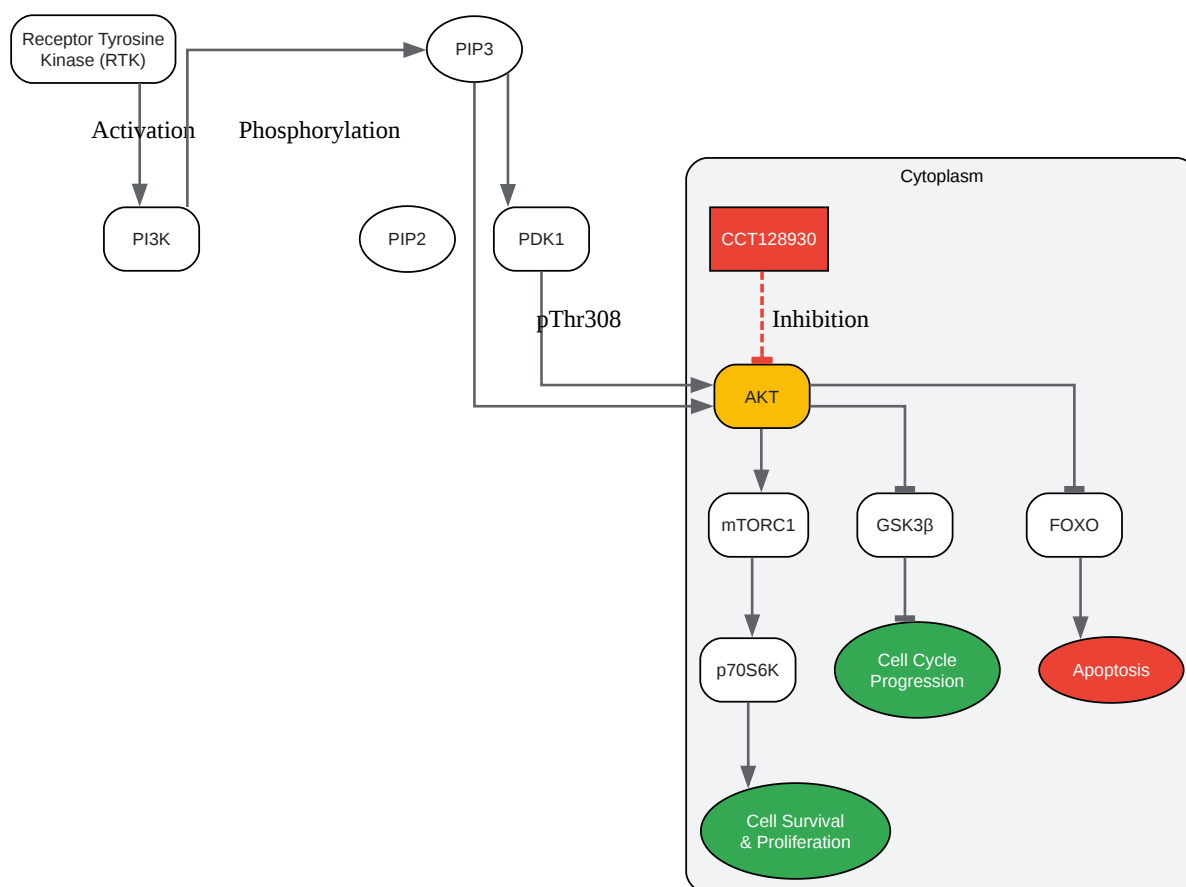
leads to a G1 phase cell cycle arrest in cancer cells, particularly those harboring a constitutively active PI3K/AKT pathway, such as PTEN-null or PIK3CA-mutant tumors.[1][3]

Interestingly, at lower concentrations (up to 20 μ M in U87MG cells), CCT128930 can paradoxically induce an initial increase in AKT phosphorylation at Ser473, a phenomenon thought to be a feedback mechanism associated with some ATP-competitive AKT inhibitors.[5] However, inhibition of downstream targets is consistently observed at concentrations of 5 μ M and higher.[5]

Recent studies have also identified AKT-independent effects of CCT128930, including the induction of DNA damage and autophagy.[2] Furthermore, CCT128930 has been identified as a potent antagonist of the TRPM7 (Transient Receptor Potential Melastatin 7) channel, which may contribute to its anticancer effects.

Signaling Pathway

The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and the point of inhibition by **CCT128930 hydrochloride**.



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Caption: CCT128930 inhibits AKT, disrupting downstream signaling.

Quantitative Data

In Vitro Kinase Inhibition

The inhibitory activity of **CCT128930 hydrochloride** against AKT and other kinases was determined in cell-free assays.

Kinase	IC50 (nM)	Assay Type
AKT2	6	Cell-free
p70S6K	120	Cell-free
PKA	168	Cell-free

Data sourced from
MedChemExpress and Selleck
Chemicals.[\[2\]](#)[\[5\]](#)

In Vitro Cellular Proliferation

The growth inhibitory effects of **CCT128930 hydrochloride** were evaluated in various human cancer cell lines, particularly those with PTEN deficiency.

Cell Line	Cancer Type	PTEN Status	GI50 (μM)
U87MG	Glioblastoma	Null	6.3 ± 2.2
LNCaP	Prostate Cancer	Null	0.35 ± 0.11
PC3	Prostate Cancer	Null	1.9 ± 0.80

Data represents the
mean ± SD from
multiple experiments.

[\[1\]](#)

In Vivo Efficacy in Human Tumor Xenograft Models

CCT128930 hydrochloride demonstrated significant antitumor activity in mouse xenograft models.

Xenograft Model	Treatment Regimen	Endpoint	Result
U87MG (Glioblastoma)	25 mg/kg, i.p., daily for 5 of 7 days	Tumor Growth Inhibition	48% T/C ratio on day 12
BT474 (Breast Cancer)	40 mg/kg, i.p., twice daily for 5 of 7 days	Tumor Growth Inhibition	29% T/C ratio on day 22 (complete growth arrest)

T/C ratio: Treated vs.
Control tumor volume.

[\[1\]](#)

Pharmacokinetic Parameters in Mice

Pharmacokinetic properties of **CCT128930 hydrochloride** were assessed in mice following a single 25 mg/kg dose.

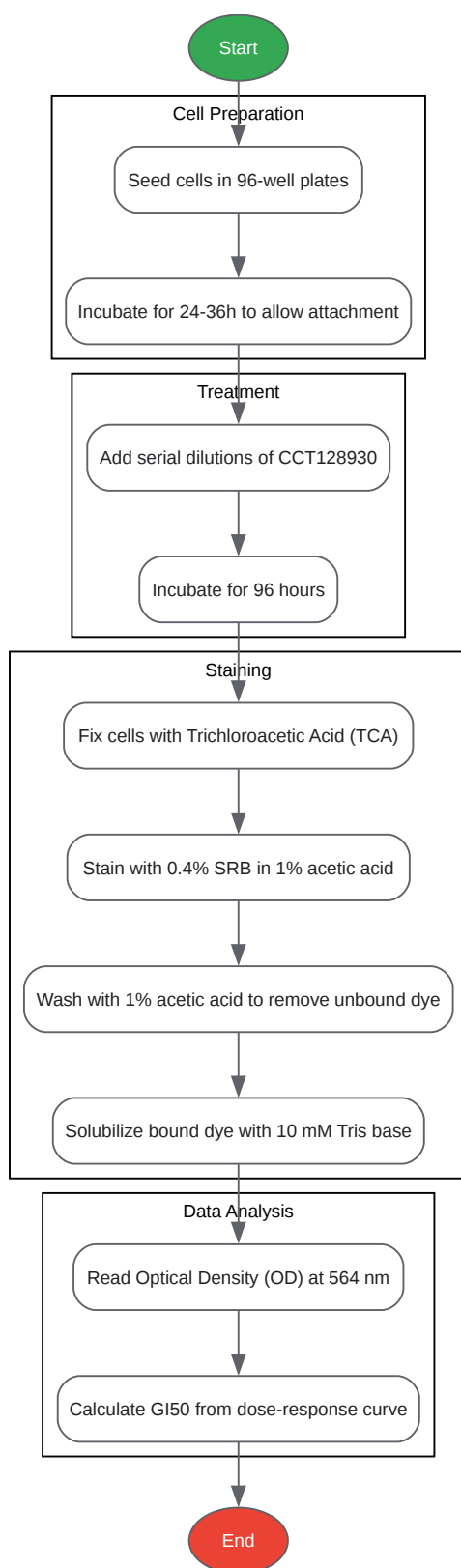
Route of Administration	Tmax (h)	Cmax (μM)	AUC0-∞ (μM·h)
Intravenous (i.v.)	-	6.4	4.6
Intraperitoneal (i.p.)	0.5	1.3	1.3
Oral (p.o.)	1.0	0.43	0.4

Data obtained from
studies in CrTacNCr-
Fox1nu mice.[\[1\]](#)[\[2\]](#)

Experimental Protocols

In Vitro Cell Proliferation (SRB Assay)

This protocol outlines the determination of the growth inhibitory effects of **CCT128930 hydrochloride** using a Sulforhodamine B (SRB) assay.



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Caption: Workflow for the Sulforhodamine B (SRB) proliferation assay.

Detailed Methodology:

- **Cell Seeding:** Cancer cell lines are seeded into 96-well plates at an appropriate density to ensure exponential growth during the assay and allowed to attach for 36 hours.[\[2\]](#)
- **Compound Treatment:** Cells are treated with a serial dilution of **CCT128930 hydrochloride** for 96 hours.
- **Fixation:** Adherent cells are fixed by adding cold trichloroacetic acid (TCA).
- **Staining:** Cells are stained for 30 minutes with 0.4% (w/v) SRB dissolved in 1% acetic acid.[\[2\]](#)
- **Washing:** Unbound dye is removed by washing four times with 1% acetic acid.[\[2\]](#)
- **Solubilization:** The protein-bound dye is solubilized with 10 mM unbuffered Tris base.
- **Absorbance Measurement:** The optical density is measured at 564 nm using a microplate reader.
- **Data Analysis:** The GI50 value, the concentration of the drug that causes 50% inhibition of cell growth, is calculated from the dose-response curves.

Western Blotting for AKT Pathway Modulation

This protocol is for assessing the phosphorylation status of AKT and its downstream targets following treatment with **CCT128930 hydrochloride**.

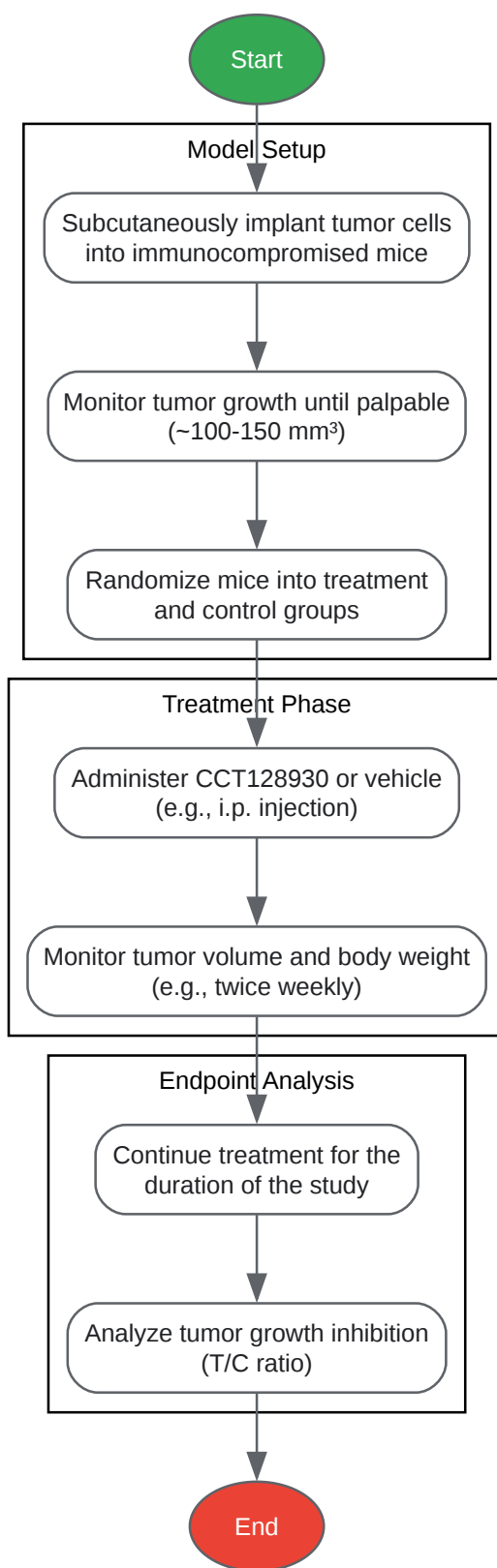
Detailed Methodology:

- **Cell Treatment and Lysis:** Cells are treated with varying concentrations of **CCT128930 hydrochloride** for the desired time points. Subsequently, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).

- **SDS-PAGE and Transfer:** Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
- **Immunoblotting:** The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of AKT and downstream targets (e.g., GSK3 β , PRAS40). This is followed by incubation with an appropriate HRP-conjugated secondary antibody.
- **Detection:** The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Band intensities are quantified to determine the effect of CCT128930 on the phosphorylation status of the target proteins.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol describes the evaluation of the antitumor efficacy of **CCT128930 hydrochloride** in a mouse xenograft model.



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Caption: General workflow for an in vivo xenograft study.

Detailed Methodology:

- Cell Implantation: Human tumor cells (e.g., U87MG) are implanted subcutaneously into the flank of immunocompromised mice.[1]
- Tumor Growth Monitoring: Tumor growth is monitored regularly by caliper measurements.
- Treatment: Once tumors reach a specified size (e.g., ~100 mm³), mice are randomized into treatment and control groups. **CCT128930 hydrochloride** is administered at the specified dose and schedule (e.g., 25 mg/kg, i.p., daily).[1] The control group receives a vehicle solution (e.g., 10% DMSO, 5% Tween 20, 85% saline).[1]
- Endpoint Analysis: Tumor volumes and body weights are monitored throughout the study. The antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.

Toxicology and Safety Pharmacology

A comprehensive preclinical toxicology and safety pharmacology assessment for **CCT128930 hydrochloride** is not extensively detailed in the publicly available literature. The primary preclinical studies note that the doses used for in vivo efficacy were "well-tolerated," with no significant weight loss observed in the treated animals.[1] However, formal Good Laboratory Practice (GLP) toxicology studies, including acute, sub-chronic, and chronic toxicity, as well as genotoxicity and reproductive toxicology assessments, are not described in the reviewed literature. For a complete understanding of the safety profile of **CCT128930 hydrochloride**, these dedicated toxicology studies would be required.

Conclusion

The preclinical data for **CCT128930 hydrochloride** strongly support its profile as a potent and selective inhibitor of AKT, with significant antitumor activity in models of cancer with a dysregulated PI3K/AKT/mTOR pathway. Its efficacy has been demonstrated both in vitro across various cancer cell lines and in vivo in human tumor xenograft models. The pharmacokinetic profile indicates that therapeutically relevant concentrations can be achieved in tumor tissue. While the initial safety findings from efficacy studies are encouraging, a comprehensive evaluation of the toxicological profile of **CCT128930 hydrochloride** will be necessary for its further clinical development. The discovery of its activity as a TRPM7 channel

antagonist also warrants further investigation to fully understand its complete pharmacological profile. This technical guide provides a solid foundation for researchers and drug development professionals working with this promising therapeutic candidate.

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- To cite this document: BenchChem. [Preclinical Profile of CCT128930 Hydrochloride: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2478721#preclinical-studies-of-cct128930-hydrochloride]

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